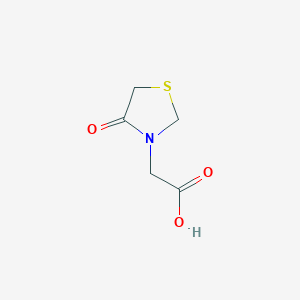
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that integrates multiple functional groups, including ethyl, methyl, and trifluoromethyl components. It is part of the 1,2,4-triazole family, known for their broad range of applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.
Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.
Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.
Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.
Industrial Production Methods
For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the sulfur site.
Reduction: : Reduction reactions may target the nitrogen-containing triazole ring.
Substitution: : Halogenation and alkylation reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, H2O2
Reduction Reagents: : LiAlH4, NaBH4
Substitution Conditions: : Halogenating agents like NBS, alkyl halides under basic or acidic conditions
Major Products
The nature of the products depends on the specific reactions:
Oxidation: : Sulfoxides or sulfones
Reduction: : Amino derivatives
Substitution: : Halo or alkyl substituted derivatives
科学的研究の応用
Chemistry
The compound's diverse functional groups make it a useful intermediate in organic synthesis, particularly in constructing more complex molecules.
Biology
In biological research, this compound serves as a potential inhibitor for enzymes involved in various metabolic pathways due to its heterocyclic structure.
Medicine
Preliminary studies suggest potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological research.
Industry
The compound is useful in the development of materials with specific properties, such as corrosion inhibitors and agrochemicals.
作用機序
The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:
Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.
Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.
類似化合物との比較
Similar Compounds
4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-thiol
5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Unique Properties
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: features a trifluoromethyl group, enhancing its lipophilicity and potential bioavailability. This sets it apart in its interactions with biological membranes and enzymes, possibly leading to unique pharmacokinetics and dynamics compared to other triazole derivatives.
There you go! An in-depth dive into a complex and intriguing compound. What's next on your plate?
特性
IUPAC Name |
4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYKIVPYULEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
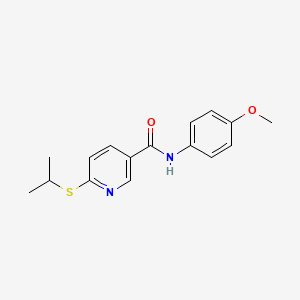
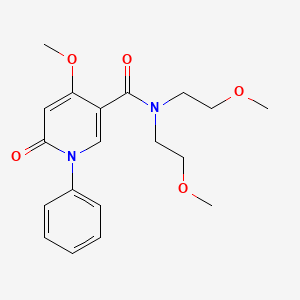
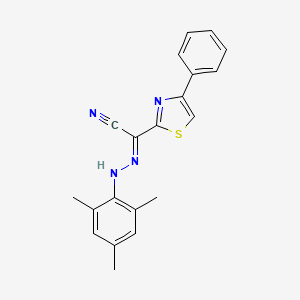
![Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

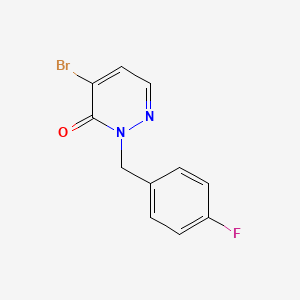
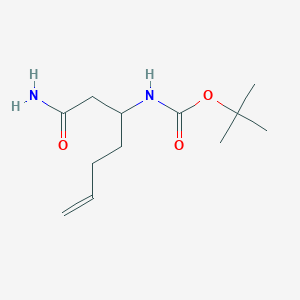
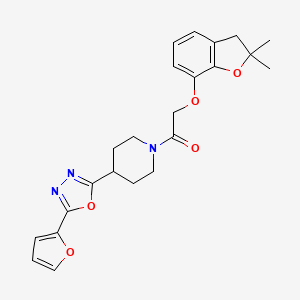
![1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2561690.png)
